molecular formula C6H6BrNO B047582 2-Bromo-5-methoxypyridine CAS No. 105170-27-2

2-Bromo-5-methoxypyridine

Cat. No.: B047582
CAS No.: 105170-27-2
M. Wt: 188.02 g/mol
InChI Key: WULVUFYZVYHTFX-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Key Compounds for Dopamine and Serotonin Receptor Antagonists : A study by Hirokawa, Horikawa, and Kato (2000) focused on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a crucial component in potent dopamine D2 and D3 and serotonin-3 receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

  • Functionalization of Pyridine Derivatives : Gray, Konopski, and Langlois (1994) demonstrated that selective bromination of 2-methoxy-6-methylpyridine allows for the regioselective introduction of various electrophiles, enabling functionalization of this pyridine derivative (Gray, Konopski, & Langlois, 1994).

  • Preparation of Metal-Complexing Molecular Rods : Schwab, Fleischer, and Michl (2002) explored efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

  • Synthesis of Bicyclic δ-Lactams : Sośnicki (2009) presented a method for synthesizing 5-functionalized 2-methoxypyridines and transforming them into bicyclic δ-lactams using magnesium 'Ate' complexes, with potential applications in synthesizing various compounds (Sośnicki, 2009).

  • Biological Activity of Bromido Derivatives : Gallati et al. (2020) studied bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, indicating potential as potent agents with biological activity (Gallati et al., 2020).

  • Synthesis of Antiviral Compounds : Bargar, Wilson, and Daniel (1985) presented two approaches for synthesizing novel antiviral compounds using 3,5-di-bromo-2-methoxypyridine (Bargar, Wilson, & Daniel, 1985).

  • Cytotoxic Activity Against Cancer Cells : Al‐Refai et al. (2019) reported that compounds derived from 2-methoxypyridine showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines (Al‐Refai et al., 2019).

  • Bacteriostatic and Tuberculostatic Activity : Miszke, Foks, Brożewicz, Kędzia, Kwapisz, and Zwolska (2008) found that 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives exhibit bacteriostatic and tuberculostatic activity (Miszke et al., 2008).

  • Antiviral Activity Against HIV : Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, and Balzarini (2003) studied derivatives related to 2-Bromo-5-methoxypyridine, which showed potent inhibitory activity against HIV-1 (Hocková et al., 2003).

Safety and Hazards

When handling 2-Bromo-5-methoxypyridine, personal protective equipment and face protection should be worn. It’s important to ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. The container should be kept tightly closed in a dry and well-ventilated place and kept away from heat, sparks, and flame .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methoxypyridine plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of various bioactive compounds. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. For instance, it is used in the preparation of tetrahydroisoquinoline amides, which are known bronchodilators . The interactions of this compound with these biomolecules are primarily through covalent bonding, which enhances the stability and efficacy of the resulting compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of central nicotinic acetylcholine receptors, which play a crucial role in neurotransmission . By modulating these receptors, this compound can alter cellular communication and metabolic activities, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It acts as a ligand for central nicotinic acetylcholine receptors, binding to these receptors and modulating their activity . This binding interaction can either inhibit or activate the receptors, depending on the concentration and context, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable at room temperature, but its efficacy may decrease over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it continues to influence cellular processes even after prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound is metabolized through oxidative and reductive pathways, leading to the formation of intermediate metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach specific target sites to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be present in the right cellular environment to interact with its target biomolecules . The compound’s localization can also affect its stability and degradation, influencing its overall efficacy.

Properties

IUPAC Name

2-bromo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULVUFYZVYHTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456885
Record name 2-Bromo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105170-27-2
Record name 2-Bromo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methoxypyridine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromo-5-hydroxypyridine (5 mmol) is dissolved in DMF (10 ml) and NaH (1.4 eq., 60% suspension in liquid paraffin) is added. After 30 min iodomethane (2 eq.) is added and the reaction solution is stirred 3 days. The reaction solution is pored into water and extracted with methyl-tert.-butyl ether. The combined organic layers are dried over MgSO4 and the solvent is removed in vacuo. 2-Bromo-5-methoxy-pyridine is obtained as yellow oil in a yield of 79%; HPLC (method C): 1.49 min; LC-MS (method A): 1.16 min, 187.95 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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